Androstenediol dipropionate

Vue d'ensemble

Description

Le dipropionate d’androsténediol, également connu sous le nom de 3β,17β-dipropionate de 5-androsténediol, est un stéroïde anabolisant-androgène synthétique et un ester d’androgène. Il s’agit du diester dipropionate du 5-androsténediol (androst-5-ène-3β,17β-diol). Ce composé a été commercialisé sous divers noms de marque, notamment Bisexovis, Bisexovister, Ginandrin et Stenandiol .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du dipropionate d’androsténediol implique l’estérification du 5-androsténediol avec l’acide propionique. La réaction nécessite généralement l’utilisation d’anhydrides d’acide ou de chlorures d’acide comme réactifs. Le processus implique les étapes suivantes :

Estérification : le 5-androsténediol est mis en réaction avec l’anhydride propionique ou le chlorure de propionyle en présence d’un catalyseur tel que la pyridine ou la triéthylamine.

Méthodes de production industrielle

La production industrielle du dipropionate d’androsténediol suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :

Estérification en vrac : de grandes quantités de 5-androsténediol sont estérifiées avec des dérivés d’acide propionique.

Purification et contrôle de la qualité : Le produit est purifié et soumis à des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le dipropionate d’androsténediol subit diverses réactions chimiques, notamment :

Oxydation : le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : les réactions de réduction peuvent convertir les groupes esters en groupes hydroxyle.

Substitution : Les groupes esters peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des nucléophiles tels que des amines ou des alcools.

Principaux produits formés

Oxydation : formation de cétones ou d’acides carboxyliques.

Réduction : formation de 5-androsténediol.

Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le dipropionate d’androsténediol a plusieurs applications de recherche scientifique :

Chimie : utilisé comme précurseur dans la synthèse d’autres composés stéroïdiens.

Biologie : étudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : étudié pour ses effets thérapeutiques potentiels, notamment son rôle dans l’hormonothérapie substitutive et la modulation du système immunitaire.

Industrie : Utilisé dans le développement de médicaments et de compléments alimentaires améliorant les performances.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Androstenediol dipropionate is characterized as the dipropionate diester of 5-androstenediol. Upon administration, it undergoes hydrolysis to release 5-androstenediol, which can then be converted into testosterone by the enzyme 3β-hydroxysteroid dehydrogenase. This conversion is critical as testosterone interacts with androgen receptors, activating various signaling pathways that regulate gene expression and cellular functions.

Scientific Research Applications

- Hormone Replacement Therapy

-

Cancer Research

- In prostate cancer studies, this compound has demonstrated the ability to increase intratumoral levels of dihydrotestosterone (DHT), which is crucial for the growth of benign and malignant prostate tissues. Administration of this compound in animal models has shown a significant increase in DHT levels, suggesting its potential as a therapeutic agent in managing prostate cancer .

- Cellular Studies

- Immunomodulation

Table 1: Summary of Key Studies on this compound

Potential Therapeutic Applications

- Androgen Deprivation Therapy : In patients undergoing androgen deprivation therapy for prostate cancer, this compound may provide a mechanism to counteract low circulating androgen levels by facilitating local DHT production.

- Cytoprotective Properties : Recent studies suggest that derivatives of androstenediol exhibit cytoprotective effects against oxidative stress, indicating potential applications in developing antioxidant therapies .

Mécanisme D'action

Le dipropionate d’androsténediol exerce ses effets par sa conversion en métabolites actifs, notamment la testostérone. Le composé est hydrolysé pour libérer le 5-androsténediol, qui est ensuite converti en testostérone par l’enzyme 3β-hydroxystéroïde déshydrogénase. La testostérone interagit avec les récepteurs des androgènes, ce qui conduit à l’activation de diverses voies de signalisation qui régulent l’expression des gènes et les fonctions cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Androsténediol : une hormone stéroïde androgène et œstrogène faible endogène.

Androsténédione : un précurseur de la testostérone et de l’œstrone.

DHEA : Une hormone stéroïde impliquée dans la biosynthèse des androgènes et des œstrogènes.

Unicité

Le dipropionate d’androsténediol est unique en raison de sa forme estérifiée, qui améliore sa stabilité et prolonge sa durée d’action par rapport à ses homologues non estérifiés. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Androstenediol dipropionate (ADP) is a synthetic derivative of androstenediol, a steroid hormone that plays a significant role in the biosynthesis of testosterone and estrogen. This article explores the biological activity of ADP, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications based on recent research findings.

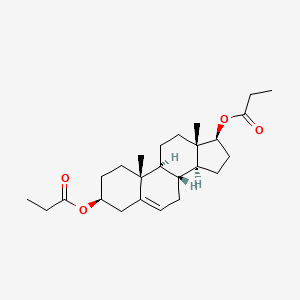

Chemical Structure and Properties

This compound is characterized by the addition of two propionate ester groups at the 3 and 17 positions of the androstenediol molecule. This modification enhances its lipophilicity and bioavailability, allowing for improved absorption and prolonged action in biological systems.

- Androgen Receptor Activation : ADP acts primarily through the androgen receptor (AR). Studies show that ADP can be metabolized to dihydrotestosterone (DHT), a potent androgen that binds to AR, leading to increased transcriptional activity associated with prostate cancer growth. In vivo studies demonstrated that administration of ADP resulted in a 28-fold increase in intratumoral DHT levels in mouse models bearing prostate cancer xenografts .

- Cytotoxic and Cytoprotective Effects : Research indicates that ADP exhibits cytotoxic properties against various cancer cell lines, including HeLa and K562 cells. The compound showed micromolar cytotoxic activity while also promoting the growth of non-cancerous cells like WI-38, indicating potential cytoprotective effects .

- Antioxidant Activity : ADP has been shown to possess antioxidant properties by reducing reactive oxygen species (ROS) production in peripheral blood mononuclear cells. This effect is crucial for mitigating oxidative stress, which is often elevated in cancerous conditions .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Prostate Cancer Models : In a study involving athymic mice with castration-recurrent prostate cancer (CWR22R), treatment with ADP led to significant increases in DHT levels within tumors, correlating with enhanced AR transactivation and tumor growth. The study highlighted the importance of local steroidogenesis in tumor progression under conditions of low systemic androgen levels .

- Cytotoxicity Assessment : A series of experiments assessed the cytotoxic effects of ADP on human cancer cell lines. Results indicated that ADP not only inhibited cancer cell proliferation but also exhibited selective toxicity towards malignant cells while sparing normal fibroblasts, suggesting a therapeutic window for its application in cancer treatment .

Propriétés

Numéro CAS |

2297-30-5 |

|---|---|

Formule moléculaire |

C25H38O4 |

Poids moléculaire |

402.6 g/mol |

Nom IUPAC |

[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |

InChI |

InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h7,17-21H,5-6,8-15H2,1-4H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1 |

Clé InChI |

ZDDFOEZPFDWEQS-YMKPZFJOSA-N |

SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |

SMILES isomérique |

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)CC)C)C |

SMILES canonique |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |

Key on ui other cas no. |

2297-30-5 |

Synonymes |

5 Androstene 3,17 diol 5 Androstene 3beta 17beta Diol 5-Androstene-3,17-diol 5-Androstene-3beta-17beta-Diol Androst 5 ene 3 beta,17 beta Diol Androst 5 ene 3,17 diol Androst-5-ene-3 beta,17 beta-Diol Androst-5-ene-3,17-diol Androstenediol Bisexovister delta 5 Androstene 3 beta,17 beta Diol Delta 5 Androstenediol delta 5-Androstene-3 beta,17 beta-Diol Delta 5-Androstenediol Hermaphrodiol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.